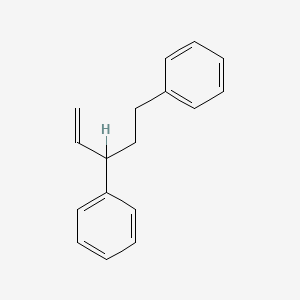

3,5-Diphenyl-1-pentene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpent-4-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-2-16(17-11-7-4-8-12-17)14-13-15-9-5-3-6-10-15/h2-12,16H,1,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHSYMXTPGADKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Diphenyl 1 Pentene and Structural Analogs

Approaches to the 1-Pentene (B89616) Framework with Aryl Substitution

Organometallic chemistry offers precise and powerful tools for the formation of carbon-carbon bonds, which are essential for constructing the diphenyl-pentene backbone. Reagents based on magnesium (Grignard) and transition metal catalysts like palladium are central to these strategies.

Grignard reactions are a classic and versatile method for forming C-C bonds. A plausible, though not explicitly detailed in extensive literature, synthetic route to 3,5-diphenyl-1-pentene could involve the reaction of a suitable Grignard reagent with an appropriate electrophile. For instance, the synthesis could be envisioned through the coupling of cinnamylmagnesium bromide with benzyl (B1604629) bromide. In this hypothetical pathway, the cinnamyl Grignard reagent acts as a nucleophile, attacking the electrophilic benzyl carbon to form the desired C3-C4 bond of the pentene chain.

Alternatively, a multi-step synthesis could be employed. One such approach involves the reaction of phenylmagnesium bromide with an ester, followed by dehydration. researchgate.net For example, the reaction of two equivalents of phenylmagnesium bromide with ethyl levulinate (ethyl 4-oxopentanoate) would produce a tertiary alcohol. Subsequent acid-catalyzed dehydration would then generate a carbon-carbon double bond, leading to a diphenyl-pentene isomer. researchgate.net The precise isomer formed would depend on the reaction conditions and the stability of the resulting alkene.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. Although specific protocols for this compound are not widely documented, established methodologies like the Suzuki, Heck, or Stille couplings could be readily adapted.

A potential Suzuki coupling strategy could involve the reaction of an allylboronic ester with two different aryl halides in a sequential manner, or the coupling of a di-halo-pentene derivative with phenylboronic acid. A more direct approach might involve the palladium-catalyzed reaction between a phenyl-substituted allyl halide and phenylboronic acid.

Another relevant methodology is the palladium-catalyzed difunctionalization of dienes. For instance, a palladium-catalyzed 1,3-alkenylarylation of a skipped diene (a diene with non-conjugated double bonds) with an alkenyl triflate and an arylboronic acid can produce 3-aryl-5-alkenylcyclohexene derivatives. acs.org This type of metal-migration-based strategy could theoretically be adapted to linear dienes to construct the 3,5-diaryl-1-pentene framework by selecting appropriate starting materials. The reaction proceeds through the formation of an alkyl-palladium(II) intermediate, which undergoes β-hydride elimination and reinsertion to form a π-allyl-palladium(II) species, ultimately leading to the final arylated product. acs.org

These methods involve the catalyzed linking of smaller unsaturated molecules (monomers) to form dimers or short-chain polymers (oligomers). The dimerization of styrene (B11656) derivatives is a particularly relevant route for producing diphenyl-substituted C10 structures.

The acid-catalyzed dimerization of alpha-methylstyrene (B127712) (AMS) is a well-studied industrial process that yields a mixture of structural isomers of diphenyl-pentene. researchgate.net The reaction is typically initiated by Brønsted or Lewis acids, including sulfuric acid, acidic ion-exchange resins, zeolites, or certain metal complexes. researchgate.netwmich.edursc.orgresearchgate.net

The primary products of AMS dimerization are the unsaturated linear dimer 2,4-diphenyl-4-methyl-1-pentene (B1662018) and its isomer 2,4-diphenyl-4-methyl-2-pentene, along with a saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan. researchgate.net The distribution of these products is highly dependent on the catalyst and reaction conditions such as temperature and solvent. wmich.eduresearchgate.net For instance, using sulfuric acid in a liquid-liquid process can achieve a high selectivity for 2,4-diphenyl-4-methyl-1-pentene. researchgate.net High-silica zeolites have also been shown to be active catalysts, with their structural and acidic properties influencing both activity and selectivity. researchgate.net While this method is effective for producing structural analogs, this compound is not reported as a significant product from the dimerization of alpha-methylstyrene itself.

| Catalyst System | Monomer | Major Products | Reference |

| Sulfuric Acid / Methanol (B129727) | α-Methylstyrene | 2,4-Diphenyl-4-methyl-1-pentene (93%) | researchgate.net |

| High-Silica Zeolite β | α-Methylstyrene | Linear and Cyclic Dimers | researchgate.net |

| Bis(catecholato)germane Lewis Acid | α-Methylstyrene | Selective Dimerization (product ratio tunable) | rsc.org |

| Cation-decationated Zeolite Y | Styrene and α-Methylstyrene | Linear and Cyclic Codimers | researchgate.net |

Telomerization is a reaction that combines two molecules of a diene with one molecule of a nucleophile (the telogen), often catalyzed by palladium complexes. daneshyari.com This process creates a new molecule with a carbon chain derived from the diene units. For example, the telomerization of 1,3-butadiene (B125203) with methanol yields 1-methoxy-2,7-octadiene. daneshyari.com

This principle can be extended to create more complex structures. A tandem isomerization-telomerization approach allows for the use of non-conjugated dienes as starting materials. nih.gov In this process, a first catalyst isomerizes the non-conjugated diene (e.g., 1,4-pentadiene) into its conjugated form (1,3-pentadiene), which can then undergo telomerization with a nucleophile in the presence of a second catalyst. nih.gov

The synthesis of diphenyl-pentene isomers via telomerization could be envisioned by using a phenyl-substituted diene as the monomer. For example, the palladium-catalyzed telomerization of 1-phenyl-1,3-butadiene (B73350) with a suitable nucleophile could potentially lead to various diphenyl-octadiene isomers. While this methodology provides a conceptual framework for accessing such structures, specific examples leading to diphenyl-pentene isomers are not prominently featured in the literature.

Dehydration and Elimination Reactions

Dehydration and elimination reactions are fundamental in the synthesis of alkenes, including this compound. These reactions involve the removal of a water molecule or other leaving groups from an appropriate precursor to form a carbon-carbon double bond.

Synthesis via Alcohol Precursors

The synthesis of this compound can be accomplished through the acid-catalyzed dehydration of 3,5-diphenyl-1-pentanol. In this reaction, a strong acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) results in the formation of the double bond.

The general mechanism for the acid-catalyzed dehydration of an alcohol proceeds as follows:

Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation.

Deprotonation: A base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the alkene.

The efficiency of this reaction is influenced by factors such as the reaction temperature and the concentration of the acid catalyst.

A related synthetic approach involves the Grignard reaction followed by dehydration. For instance, the multi-step synthesis of 5,5-diphenyl-4-penten-2-one involves the treatment of an acetal (B89532) ester with phenylmagnesium bromide, which, after an aqueous acid quench, produces a tertiary alcohol. This alcohol then undergoes acid-catalyzed dehydration to yield the final product.

Stereoselective Elimination Pathways

The stereochemistry of the resulting alkene in an elimination reaction is dependent on the reaction mechanism. Elimination reactions can proceed through two primary pathways: the E1 (unimolecular elimination) and E2 (bimolecular elimination) mechanisms.

The E1 mechanism is a two-step process that involves the formation of a carbocation intermediate. This pathway is common in the dehydration of secondary and tertiary alcohols under acidic conditions. Due to the planar nature of the carbocation intermediate, the base can abstract a proton from either side, potentially leading to a mixture of E and Z isomers. However, the reaction often favors the formation of the more thermodynamically stable alkene, which is typically the trans (or E) isomer, to minimize steric strain.

The E2 mechanism is a one-step, concerted reaction where the removal of a proton by a base and the departure of the leaving group occur simultaneously. This mechanism requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. The stereochemical outcome of an E2 reaction is therefore highly dependent on the stereochemistry of the starting material. By choosing a specific stereoisomer of the precursor, it is possible to selectively synthesize either the E or Z isomer of the alkene. Strong, non-hindered bases favor the E2 pathway.

The choice of reagents and reaction conditions plays a crucial role in directing the reaction towards a specific stereoisomer of this compound.

Functionalization of Existing Diphenylpentene Skeletons

Once the this compound skeleton is formed, it can be further modified through various functionalization reactions. These reactions can target the double bond or the aromatic rings, allowing for the synthesis of a wide array of derivatives.

Halogenation and Halogen Exchange Reactions

Halogenation of the diphenylpentene skeleton can occur at the allylic position (the carbon atom adjacent to the double bond) or at the aromatic rings. Allylic halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, introduces a halogen atom at the carbon next to the double bond. This reaction proceeds via a free-radical mechanism.

Halogen exchange reactions, such as the Finkelstein reaction, provide a method to replace one halogen atom with another. For instance, an allylic chloride or bromide can be converted to an allylic iodide by treatment with sodium iodide in acetone. This reaction is reversible, and the equilibrium is driven by the precipitation of the less soluble sodium halide.

Below is a table summarizing common halogenation and halogen exchange reactions:

| Reaction | Reagents | Substrate | Product |

| Allylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light) | Alkene with allylic hydrogens | Allylic bromide |

| Finkelstein Reaction | NaI in acetone | Alkyl chloride or bromide | Alkyl iodide |

| Swarts Reaction | Metal fluorides (e.g., AgF, Hg2F2) | Alkyl chloride or bromide | Alkyl fluoride |

Derivatization at Aromatic Moieties

The two phenyl groups in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions allow for the introduction of various functional groups onto the aromatic rings. The general mechanism of EAS involves the attack of an electrophile by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) using a halogen and a Lewis acid catalyst (e.g., FeCl3, AlBr3).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The position of substitution on the phenyl rings (ortho, meta, or para) is directed by the existing alkyl substituent (the pentene chain). Alkyl groups are ortho, para-directing and weakly activating. Therefore, electrophilic substitution on the phenyl rings of this compound is expected to yield a mixture of ortho- and para-substituted products.

The following table lists some common electrophilic aromatic substitution reactions:

| Reaction | Electrophile | Reagents | Typical Product |

| Bromination | Br+ | Br2, FeBr3 | Bromophenyl derivative |

| Nitration | NO2+ | HNO3, H2SO4 | Nitrophenyl derivative |

| Sulfonation | SO3 | H2SO4, SO3 | Phenylsulfonic acid derivative |

| Friedel-Crafts Alkylation | R+ | R-Cl, AlCl3 | Alkylphenyl derivative |

| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | Acylphenyl derivative |

Reactivity and Chemical Transformations of Diphenyl 1 Pentene Systems

Electrophilic and Nucleophilic Addition Reactions

Standard electrophilic addition reactions are characteristic of alkenes. However, the specific outcomes, regioselectivity, and stereoselectivity for 3,5-diphenyl-1-pentene are not documented.

Hydroboration and Hydroamination Mechanisms

Hydroboration-oxidation of terminal alkenes typically yields the anti-Markovnikov alcohol. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For this compound, this would be expected to produce 3,5-diphenyl-1-pentanol. The reaction proceeds via a syn-addition of the borane (B79455) across the double bond. wikipedia.org

Hydroamination, the addition of an N-H bond across the double bond, can be catalyzed by various metals or bases. rsc.orgrsc.orgresearchgate.net The regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system and substrate. rsc.orgrsc.org Studies on the hydroamination of styrenes are available, but direct analogues for this compound are not described. sciepub.comnih.gov

Halogenation and Hydrohalogenation Reactivity

Hydrohalogenation of a terminal alkene like this compound would be expected to follow Markovnikov's rule, leading to the formation of a secondary halide at the C2 position due to the formation of a more stable secondary carbocation. libretexts.orglibretexts.orgyoutube.com Halogenation with reagents like Br₂ would likely result in the addition across the double bond to give a vicinal dihalide. pearson.com However, under radical conditions or with specific reagents like N-bromosuccinimide (NBS), allylic halogenation at the C3 position could potentially compete, given the presence of a benzylic hydrogen at that position which could stabilize a radical intermediate. slideshare.netyoutube.comlibretexts.orgopenochem.org

Radical Reactions and Pathways

The phenyl groups in this compound could influence radical reactions, but specific pathways have not been reported.

Manganese(III) Acetate-Mediated Cyclizations

Manganese(III) acetate (B1210297) is a known reagent for initiating radical cyclizations. brandeis.eduwikipedia.org It typically generates a radical from a β-dicarbonyl compound, which can then add to an alkene. researchgate.net For a substrate like this compound, an intramolecular cyclization would require the presence of another functional group on the molecule to act as the radical precursor. Intermolecular reactions with other radical precursors are possible, but no such studies involving this compound have been found. Research has been conducted on other diphenylalkenes, but not this specific isomer. researchgate.net

Addition-Fragmentation Processes

Addition-fragmentation reactions are a known class of radical transformations, but their application to this compound has not been documented in the available literature.

Cycloaddition Reactions

As a dienophile, this compound would be expected to participate in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reactivity would be influenced by the electronic nature of the diene. Given that it is a simple, non-activated alkene, it would likely require forcing conditions or highly reactive dienes to undergo such reactions. libretexts.org No specific examples of cycloaddition reactions with this compound have been reported.

[4+2] Cycloaddition Pathways

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful concerted reaction that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). libretexts.orglibretexts.org In this context, this compound functions as the dienophile, contributing its terminal double bond to the reaction.

The reactivity of the dienophile in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents. Typically, electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.org The vinyl group of this compound is not activated by strong electron-withdrawing or donating groups. The phenyl substituents are located at the C3 and C5 positions and thus have a relatively minor inductive effect on the double bond. Consequently, this compound is considered a relatively unactivated dienophile.

Due to this lack of activation, [4+2] cycloaddition reactions involving this compound typically require forcing conditions, such as high temperatures or the use of Lewis acid catalysts. Lewis acids can coordinate to the molecule, polarizing the dienophile and making it more electrophilic, thereby lowering the activation energy of the reaction.

The reaction would proceed by the concerted addition of a suitable diene across the double bond of this compound to yield a cyclohexene (B86901) derivative. The regioselectivity of the addition would depend on the specific diene used. For example, reaction with an unsymmetrical diene like 1-methoxy-1,3-butadiene (B1596040) would be expected to yield a mixture of regioisomers, with the "ortho" and "meta" products being the major ones as predicted by frontier molecular orbital theory.

Below is a table illustrating the potential outcomes of [4+2] cycloaddition reactions with this compound under thermal conditions.

| Diene | Dienophile | Expected Product(s) | Reaction Conditions |

| 1,3-Butadiene (B125203) | This compound | 4-(1,3-diphenylpropan-2-yl)cyclohexene | High Temperature |

| Cyclopentadiene | This compound | 5-(1,3-diphenylpropan-2-yl)bicyclo[2.2.1]hept-2-ene | Moderate Temperature |

| Isoprene (2-methyl-1,3-butadiene) | This compound | 1-Methyl-4-(1,3-diphenylpropan-2-yl)cyclohexene and 2-Methyl-4-(1,3-diphenylpropan-2-yl)cyclohexene | High Temperature |

| Anthracene | This compound | 9-(1,3-diphenylpropan-2-yl)-9,10-dihydroanthracene | High Temperature |

Ene Reactions of Aryl-Substituted Alkenes

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orglibretexts.org The reaction proceeds through a six-membered transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and the transfer of the allylic hydrogen to the enophile. organic-chemistry.org

This compound is a suitable "ene" component for this reaction. It possesses two reactive allylic hydrogens at the C3 position. The transfer of one of these hydrogens during an ene reaction would lead to the formation of a new, more substituted internal alkene.

The reactivity in ene reactions is often enhanced with electrophilic enophiles. libretexts.org Common enophiles include maleic anhydride (B1165640), diethyl azodicarboxylate, and carbonyl compounds. Aromatic systems can also participate in what is known as the aromatic ene reaction, though this is less common and often requires high temperatures. umn.edu The presence of the phenyl group at the C3 position may sterically hinder the approach of the enophile, potentially requiring more forcing conditions compared to less substituted alkenes.

Lewis acid catalysis can also be employed to accelerate ene reactions, particularly with carbonyl enophiles. organic-chemistry.org The catalyst activates the enophile, making it more electrophilic and facilitating the reaction at lower temperatures.

The table below outlines potential ene reactions with this compound and various enophiles.

| Ene Component | Enophile | Potential Product | Conditions |

| This compound | Diethyl azodicarboxylate (DEAD) | Diethyl 1-(3,5-diphenylpent-2-en-1-yl)hydrazine-1,2-dicarboxylate | Thermal |

| This compound | Maleic Anhydride | (3,5-Diphenylpent-2-en-1-yl)succinic anhydride | High Temperature |

| This compound | Formaldehyde | 4,6-Diphenyl-hept-3-en-1-ol | Lewis Acid Catalysis |

| This compound | Benzyne (in situ) | (3,5-Diphenylpent-2-en-1-yl)benzene | Thermal |

Isomerization Studies and Equilibria

Aryl-substituted alkenes like this compound can undergo isomerization reactions, primarily involving the migration of the double bond. The thermodynamic driving force for this process is the formation of a more stable, more substituted, and potentially conjugated double bond. The terminal alkene (monosubstituted) in this compound is less stable than potential internal isomers.

Isomerization can be promoted under thermal or acid-catalyzed conditions.

Thermal Isomerization: At elevated temperatures, uncatalyzed isomerization can occur, though it often requires significant energy to overcome the activation barrier. The mechanism may involve radical intermediates or concerted sigmatropic shifts, leading to an equilibrium mixture of isomers.

Acid-Catalyzed Isomerization: This is a more common and efficient method. The reaction is initiated by the protonation of the double bond by an acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom can lead to the formation of a new, more stable double bond.

For this compound, protonation at C1 would yield a secondary carbocation at C2. A subsequent 1,2-hydride shift would form a more stable benzylic carbocation at C3. Deprotonation can then lead to several isomeric products. The most likely and thermodynamically favored isomers would be:

3,5-Diphenyl-2-pentene: A disubstituted internal alkene.

1,3-Diphenyl-1-pentene: A disubstituted alkene where the double bond is conjugated with one of the phenyl rings, providing significant resonance stabilization.

The equilibrium position will favor the most stable isomer. Conjugation of the double bond with a phenyl ring provides substantial stabilization, suggesting that 1,3-diphenyl-1-pentene would be a major component of the equilibrium mixture. The exact ratio of isomers would depend on the specific reaction conditions, such as temperature and the nature of the catalyst. Studies on related diphenylpolyenes have shown that such isomerization processes are sensitive to environmental factors. acs.orgacs.org

The table below summarizes the potential isomerization products and the expected equilibrium distribution under acid-catalyzed conditions.

| Starting Material | Isomerization Product | Key Feature | Expected Equilibrium Favorability |

| This compound | 3,5-Diphenyl-2-pentene | Internal (disubstituted) alkene | Moderate |

| This compound | 1,3-Diphenyl-1-pentene (E/Z isomers) | Conjugated with phenyl ring | High |

| This compound | 1,3-Diphenyl-2-pentene | Internal alkene, conjugated with phenyl ring | High |

Catalytic Applications and Roles in Reaction Systems

Role as Chain Transfer Agents in Polymerization

Control of Molecular Weight and Polymer Properties

The use of chain transfer agents is a fundamental strategy for managing the molecular weight and dispersity of polymers. researchgate.netrsc.org By adjusting the concentration of the chain transfer agent relative to the monomer, the average chain length of the resulting polymer can be effectively controlled. However, specific studies detailing the application of 3,5-diphenyl-1-pentene as a chain transfer agent to control the molecular weight and properties of any polymer are not found in the existing scientific literature.

Mechanistic Aspects of Chain Transfer Processes

Substrate in Metal-Catalyzed Organic Reactions

Metal-catalyzed reactions are central to modern organic synthesis, enabling the efficient formation of complex molecules from simpler starting materials like olefins. nih.govnih.gov

Catalytic Dimerization and Oligomerization

Catalytic dimerization and oligomerization are important industrial processes for converting light olefins into higher-value products. nih.govresearchgate.net These reactions are often catalyzed by transition metal complexes, including those based on nickel, zirconium, or titanium. nih.govrsc.org A thorough search of the literature did not yield any studies on the catalytic dimerization or oligomerization where this compound serves as the substrate. Research in this area tends to focus on simpler alkenes like 1-pentene (B89616) or 1-butene. nih.govresearchgate.netrsc.org

Hydrofunctionalization Reactions (e.g., Hydrocupration, Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-X bond across a carbon-carbon double or triple bond. Hydroamination, the addition of an N-H bond, is a highly atom-economical method for synthesizing amines. researchgate.netacs.org These reactions can be catalyzed by a range of metals, including early and late transition metals as well as rare-earth metals. researchgate.netacs.org Despite the synthetic importance of these reactions, no specific examples or mechanistic studies concerning the hydrocupration or hydroamination of this compound have been reported.

Amidocarbonylation

Amidocarbonylation is a synthetic route to produce N-acyl-α-amino acids from olefins, carbon monoxide, and an amide. This reaction is typically catalyzed by homogeneous cobalt or rhodium complexes. While it is a versatile method for producing various amino acids, there is no documented application of this reaction using this compound as the olefin substrate in the available literature.

Ligand Design and Organometallic Complexation Potential

The structure of this compound is well-suited for ligand applications due to the presence of multiple π-systems: a terminal C=C double bond and two aromatic phenyl rings. These features allow for versatile coordination to transition metal centers, which is a foundational aspect of designing catalysts for a wide range of chemical transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the phenyl rings, influencing the stability, reactivity, and selectivity of the resulting metal complexes.

Pi-Coordination to Transition Metals

The coordination of this compound to a transition metal can occur through its different π-electron systems. The interaction between a metal and the ligand's π-orbitals is known as π-coordination. This molecule offers two primary modes of such coordination: η²-coordination through its terminal alkene and η⁶-coordination through its phenyl rings. nih.gov

The terminal alkene can donate electron density from its π-bonding orbital to an empty d-orbital on the metal center. Simultaneously, the metal can donate electron density from a filled d-orbital back into the π*-antibonding orbital of the alkene, a process known as back-bonding. This synergistic interaction is characteristic of alkene complexes with late transition metals.

The phenyl rings can coordinate to a metal center in an η⁶ fashion, where all six carbon atoms of the aromatic ring are bonded to the metal. This type of coordination involves the donation of electron density from the three π-bonding orbitals of the arene to the metal. nih.gov Coordination enhances the reactivity of the arene and can control the regiochemistry of subsequent reactions. nih.gov Depending on the metal precursor and reaction conditions, this compound could coordinate in several ways:

Monodentate Coordination: Binding through either the alkene (η²) or one phenyl ring (η⁶).

Bidentate (Chelating) Coordination: Binding simultaneously through the alkene and one of the phenyl rings. The flexibility of the pentene backbone would be crucial in determining the stability of such a chelate ring.

The specific coordination mode adopted would depend on various factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

| Coordination Mode | Hapticity | Interacting Ligand Moiety | Favored Metal Type | Typical Bonding Description |

|---|---|---|---|---|

| Alkene Coordination | η² | C=C Double Bond | Electron-rich, late transition metals (e.g., Pd, Pt, Ni) | Dewar-Chatt-Duncanson Model (σ-donation, π-back-bonding) |

| Arene Coordination | η⁶ | Phenyl Ring | Electron-deficient, early to mid-transition metals (e.g., Cr, Mo, Ru, Mn) | Donation from arene π-orbitals to metal d-orbitals. nih.gov |

| Chelating Coordination | η²:η⁶ | Alkene and Phenyl Ring | Metals with accessible coordination sites | Combined alkene and arene coordination leading to a metallacyclic structure. |

Influence of Aromatic Substituents on Coordination Chemistry

The coordination chemistry of this compound can be systematically altered by introducing substituents onto its phenyl rings. These substituents modify the electronic properties of the aromatic system, which in turn affects the strength and nature of the metal-ligand bond. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density on the aromatic ring. libretexts.org This enhanced electron density makes the arene a stronger Lewis base, thereby increasing its ability to donate π-electrons to the metal center. Consequently, EDGs are expected to strengthen the metal-arene bond, leading to more stable organometallic complexes.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. libretexts.org This reduction in electron density weakens the donor capability of the arene, resulting in a weaker metal-arene bond. However, this electronic modification also makes the coordinated ring more electrophilic and thus more susceptible to nucleophilic attack, a property that can be exploited in catalysis. nih.gov

The steric bulk of the substituents also plays a critical role. Large, bulky groups placed at the ortho positions of the phenyl rings can hinder the approach of the metal center, potentially weakening the coordination or favoring coordination to the less-hindered alkene moiety.

| Substituent Type | Example Groups | Effect on Phenyl Ring Electron Density | Predicted Effect on Metal-Arene Bond Strength |

|---|---|---|---|

| Strong Electron-Donating | -OH, -NH₂, -OCH₃ | Increases significantly | Stronger coordination |

| Weak Electron-Donating | -CH₃, -C₂H₅ | Increases moderately | Slightly stronger coordination |

| Halogens (Weakly Deactivating) | -F, -Cl, -Br | Decreases slightly (inductive withdrawal > resonance donation) | Slightly weaker coordination |

| Strong Electron-Withdrawing | -NO₂, -CF₃, -CN | Decreases significantly | Weaker coordination |

Research Findings on this compound in Polymer Science Remain Undocumented

Despite interest in novel monomers for advanced materials, a thorough review of scientific literature reveals a significant gap in research concerning the chemical compound this compound and its applications in polymer and material science. Specifically, there is no available data or published research detailing its use as a monomer, its role in the functional modification of polymers, or its application in crosslinking processes.

Extensive searches for scholarly articles, patents, and academic publications focusing on the polymerization and material science implications of this compound have yielded no specific results. The scientific community has not, to date, published findings on the topics of:

Monomer Potential in Advanced Polymer Synthesis: There are no documented instances of this compound being successfully polymerized or evaluated as a potential monomer for creating new polymers. Key data such as polymerization kinetics, achievable molecular weights, polydispersity, and the thermal properties (e.g., glass transition or melting temperatures) of any resulting polymer are absent from the literature.

Functional Polymers through Post-Polymerization Modification: The concept of using a polymer derived from this compound as a backbone for further chemical modification is purely hypothetical at this stage. No studies describe the synthesis of a polymer from this compound, which is a necessary precursor for any subsequent modification reactions aimed at introducing new functional groups.

Crosslinking and Material Property Modulation: The potential for this compound to act as a crosslinking agent or for its corresponding polymer to be crosslinked to modulate material properties has not been explored in any published research. Consequently, there is no information on how it might influence the mechanical, thermal, or chemical resistance of a polymer network.

While related compounds with similar structural motifs, such as styrenic or other diphenyl-substituted olefins, are widely studied and utilized in polymer chemistry, this compound appears to be an uninvestigated molecule in this context. Therefore, the creation of a detailed, data-driven article on its specific role in polymerization and material science is not possible at this time.

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving aryl-alkenes like 3,5-Diphenyl-1-pentene is critical for understanding and optimizing chemical transformations. These investigations often combine experimental techniques with computational modeling to provide a complete picture of the reaction pathway.

Kinetic studies provide quantitative data on reaction rates and their dependence on reactant concentrations, offering deep insight into the reaction mechanism. For example, in the palladium-catalyzed diamination of olefins like (E)-1-phenyl-butadiene, kinetic studies using ¹H NMR spectroscopy have shown that the reaction is first-order in the total palladium catalyst concentration and inverse first-order in the phosphine (B1218219) ligand concentration. nih.gov For highly reactive dienes, the reaction is first-order in the nitrogen source and zero-order in the olefin, indicating that the reaction with the olefin is not the rate-determining step. nih.gov For less reactive olefins, however, the reaction rate is dependent on the olefin concentration. nih.gov Isotopic labeling studies, while not detailed in the provided context for this specific compound, are a powerful complementary technique used to trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

| Reactant | Reaction Order in Catalyst (Pd) | Reaction Order in Ligand (PPh₃) | Reaction Order in Olefin | Reaction Order in Nitrogen Source |

|---|---|---|---|---|

| Reactive Dienes (e.g., 1-methoxybutadiene) | First-Order | Inverse First-Order | Zero-Order | First-Order |

| Less Reactive Olefins (e.g., (E)-1-phenyl-butadiene) | First-Order | Inverse First-Order | Dependent | Dependent |

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone of modern chemical research, providing detailed information about molecular structure, properties, and reactivity at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net It is widely applied to study the geometry, electronic properties, and reactivity of organic compounds like diphenyl-alkenes. DFT calculations can predict stable molecular conformations, determine the distribution of electron density, and calculate the energies of molecular orbitals (such as the HOMO and LUMO), which are crucial for understanding reactivity. mdpi.com For example, DFT calculations using functionals like B3LYP have been employed to investigate the influence of substituents on the structural and electronic properties of related diene systems. researchgate.net These calculations can accurately predict molecular geometries and help rationalize observed reaction outcomes by calculating the energy barriers of different potential reaction pathways. mdpi.com

| DFT Functional | Description | Typical Application |

|---|---|---|

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimization and calculating electronic properties of organic molecules. researchgate.netunimelb.edu.au |

| M06-2X | Hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Effective for studying reaction mechanisms, including transition states and barrier heights. mdpi.com |

| BP86 | Generalized Gradient Approximation (GGA) functional. | Often used for reliable geometry predictions in organometallic complexes. unimelb.edu.au |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. For molecules with multiple rotatable bonds, such as diphenyl-alkenes, MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. A study on a related molecule, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), used MD simulations to obtain information on its rotational and translational diffusion coefficients and relaxation times within a lipid bilayer. nih.gov Such simulations provide a detailed view of how the molecule moves and changes shape in its environment, which is critical for understanding its physical properties and reactivity. nih.gov

Structure-Reactivity Relationships in Diphenyl-Alkenes

The relationship between a molecule's structure and its reactivity is a central theme in chemistry. In diphenyl-alkenes, both steric and electronic factors arising from the phenyl groups and the alkene bond govern their chemical behavior. The spatial arrangement of the phenyl groups can significantly influence the accessibility of the double bond to reagents. dtu.dk

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structures

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3,5-Diphenyl-1-pentene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

In a study detailing its synthesis, the ¹H and ¹³C NMR spectra for this compound were reported. unl.edu The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. unl.edu

The reported spectral data are summarized in the tables below.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.10 - 7.32 | Multiplet | 10H (Aromatic protons) |

| 5.91 - 6.00 | Multiplet | 1H (C1-H, vinyl) |

| 5.00 - 5.05 | Multiplet | 2H (C1-H₂, vinyl) |

| 3.26 | Multiplet | 1H (C3-H) |

| 2.47 - 2.67 | Multiplet | 2H (C5-H₂) |

| 1.99 - 2.06 | Multiplet | 2H (C4-H₂) |

Source: UNL Digital Commons unl.edu

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | C3-Aromatic C |

| 142.2 | C5-Aromatic C |

| 142.1 | C2 (vinyl CH) |

| 128.4 | Aromatic CH |

| 127.7 | Aromatic CH |

| 127.3 | Aromatic CH |

| 126.1 | Aromatic CH |

| 125.7 | Aromatic CH |

| 114.3 | C1 (vinyl CH₂) |

| 44.5 | C3 |

| 42.1 | C4 |

| 34.0 | C5 |

Note: Full assignment of aromatic carbons and some aliphatic carbons requires 2D NMR data. The listed values are based on the reported spectrum. unl.edu

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for definitively establishing the complex connectivity and stereochemistry of molecules like this compound. Although specific 2D NMR studies for this compound are not detailed in the available literature, the application of standard techniques such as COSY, HSQC, and HMBC would be instrumental.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, strong correlations would be expected between the vinyl proton at C2 and the terminal vinyl protons at C1, as well as between the C2 proton and the methine proton at C3. Further correlations would trace the aliphatic chain: from the C3-H to the C4-H₂ protons, and from the C4-H₂ protons to the C5-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to unambiguously assign the chemical shifts of each carbon atom by correlating the proton signals (e.g., δ 5.00-5.05 ppm) to their corresponding carbon signals (e.g., δ 114.3 ppm for C1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems. For instance, correlations from the C5-H₂ protons to the carbons of the adjacent phenyl ring would confirm the attachment point of the ethyl chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, a NOESY experiment, which detects protons that are close in space, would be valuable. In a chiral synthesis, for example, NOESY could help determine the relative stereochemistry of the chiral center at C3 by observing spatial correlations between the C3 proton and other protons in the molecule.

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes or chemical exchange. For a flexible molecule like this compound, DNMR could theoretically be used to study the rotational dynamics around its various single bonds (e.g., the C3-C4 bond or the bonds connecting the phenyl groups to the pentene chain).

However, there are no specific dynamic NMR studies reported in the scientific literature for this compound. The energy barriers for single-bond rotation in such acyclic systems are typically low, meaning any conformational exchange processes would be extremely rapid at room temperature, resulting in time-averaged signals in a standard NMR spectrum. Variable-temperature (VT) NMR, a component of DNMR studies, would be required to potentially "freeze out" different conformers by lowering the temperature, but such investigations have not been published for this compound.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. It is particularly valuable for identifying compounds in complex mixtures, such as the product streams of chemical reactions. This compound has been identified as a product in the pyrolysis of polystyrene, where gas chromatography-mass spectrometry (GC-MS) is used to separate and identify the individual components of the resulting oil. researchgate.netscispace.com In this context, MS serves not to identify transient reaction intermediates, but to characterize the final, stable products of a complex degradation process.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The molecular formula of this compound is C₁₇H₁₈. Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated.

Calculated Exact Mass for C₁₇H₁₈

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | 17 | 12.000000 | 204.000000 |

| Hydrogen | 18 | 1.007825 | 18.14085 |

| Total | 222.14085 |

An HRMS experiment would aim to measure this mass with high precision (typically to within 5 ppm), allowing for the confident assignment of the elemental formula C₁₇H₁₈ and distinguishing it from other isobaric compounds with different formulas.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, providing valuable structural information. In an MS/MS experiment, a specific precursor ion (such as the molecular ion, M⁺˙) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

For this compound, the molecular ion [C₁₇H₁₈]⁺˙ has a mass-to-charge ratio (m/z) of 222. Analysis of fragmentation data reveals characteristic losses that help elucidate the structure. senasica.gob.mx The major fragmentation pathways involve cleavages of the aliphatic chain, often stabilized by the phenyl groups.

Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Abundance | Notes |

| 222 | [C₁₇H₁₈]⁺˙ | 3% | Molecular Ion (M⁺˙) |

| 117 | [C₉H₉]⁺ | 100% | Base Peak, likely from benzylic cleavage |

| 91 | [C₇H₇]⁺ | 30% | Tropylium (B1234903) ion, a common rearrangement product |

Source: Identification and characterization of host marking pheromones senasica.gob.mx

The base peak at m/z 117 likely arises from a cleavage of the C3-C4 bond, forming a stable secondary carbocation that can rearrange. The prominent fragment at m/z 91 is the characteristic tropylium ion ([C₇H₇]⁺), a highly stable aromatic cation formed through rearrangement and cleavage of a benzyl (B1604629) group. These fragmentation patterns provide a structural fingerprint for this compound.

Vibrational Spectroscopy for Mechanistic Insights (IR, Raman)

For this compound, the key functional groups that would give rise to characteristic vibrational bands include the carbon-carbon double bond of the vinyl group, the aromatic phenyl rings, and the aliphatic C-H bonds.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 |

| C-H Stretch | Vinyl (sp² C-H) | 3100 - 3000 |

| C-H Stretch | Aliphatic (sp³ C-H) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | ~1600, ~1580, ~1500, ~1450 |

| C=C Stretch | Alkene | ~1640 |

| C-H Bend (Out-of-plane) | Monosubstituted Phenyl | ~770-730 and ~710-690 |

| C-H Bend (Out-of-plane) | Vinyl (-CH=CH₂) | ~990 and ~910 |

In a hypothetical reaction, such as the hydrogenation of this compound to form 1,3-diphenylpentane, IR or Raman spectroscopy could be used to monitor the reaction. The disappearance of the characteristic alkene C=C stretch around 1640 cm⁻¹ and the vinyl C-H bending modes would indicate the consumption of the starting material, providing direct mechanistic insight into the transformation of the functional groups.

Electronic Spectroscopy for Excited State Dynamics (UV-Vis, Fluorescence)

There is no available literature detailing the UV-Vis absorption or fluorescence spectra of this compound. Consequently, information on its excited state dynamics, which would be derived from such spectroscopic studies, is also unavailable.

Conformation-Specific Spectroscopy

Research on the conformation-specific spectroscopy of this compound has not been published. This type of analysis would provide insights into the different spatial arrangements of the molecule and their specific spectroscopic signatures.

Vibronic Coupling Analysis

No studies on the vibronic coupling in this compound have been found. This analysis would explore the interaction between electronic transitions and molecular vibrations within the compound.

X-Ray Crystallography for Solid-State Structural Characterization

A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, no information on its solid-state conformation, bond lengths, bond angles, and packing in the crystalline form can be provided.

Future Directions and Emerging Research Avenues for Diphenylpentene Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of organic molecules is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and safety. nih.govnih.gov For diphenyl-alkenes like 3,5-Diphenyl-1-pentene, future research will likely focus on moving away from traditional methods that may rely on harsh reagents or produce significant waste.

Key green chemistry strategies applicable to the synthesis of diphenyl-alkenes include:

Catalysis with Abundant Metals: Traditional alkene synthesis often employs catalysts based on expensive and rare precious metals like palladium or platinum. dartmouth.edu A significant area of research is the development of catalysts using more earth-abundant and less toxic metals such as iron or magnesium. dartmouth.edunus.edu.sg For instance, iron-catalyzed methods are being developed for the efficient production of specific alkene isomers, which could be adapted for diphenylpentene synthesis, thereby reducing costs and environmental impact. nus.edu.sg

Photocatalysis: Utilizing light to drive chemical reactions is a promising green approach. Photocatalysis can enable the synthesis of complex alkenes from abundant starting materials like carboxylic acids and alcohols under mild conditions. sciencedaily.comacs.org This method avoids the need for high temperatures and harsh reagents, offering a more sustainable pathway to novel diphenyl-alkene structures. rsc.org

Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity and operates under environmentally benign conditions (typically in water at room temperature). acs.org Research into enzymes that can facilitate carbon-carbon (C-C) bond formation is rapidly expanding. nih.govnih.gov Engineering or discovering enzymes capable of constructing the this compound backbone could provide a highly efficient and sustainable manufacturing route. bohrium.com

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a primary goal of green chemistry. acs.org Developing water-tolerant catalytic systems, such as those using magnesium powder to generate a catalyst in situ, could make the synthesis of electrophilic alkenes, a class that could include precursors to diphenylpentenes, significantly more sustainable. acs.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Alkenes

| Feature | Conventional Synthesis | Green/Sustainable Approach | Key Benefits of Green Approach |

|---|---|---|---|

| Catalyst | Often relies on precious metals (e.g., Palladium, Platinum). | Utilizes earth-abundant metals (e.g., Iron, Magnesium) or biocatalysts (enzymes). dartmouth.edunus.edu.sg | Lower cost, reduced toxicity, increased sustainability. |

| Energy Input | Frequently requires high temperatures and pressures. | Can operate at ambient temperature and pressure, sometimes driven by light (photocatalysis). sciencedaily.comrsc.org | Lower energy consumption, reduced carbon footprint. |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs water or solvent-free conditions. nih.govacs.org | Reduced pollution and health hazards. |

| Byproducts | Can generate stoichiometric amounts of waste (e.g., triphenylphosphine (B44618) oxide). nus.edu.sg | Aims for high atom economy with minimal waste generation. | Less waste to manage and treat, more efficient use of resources. |

Applications in Advanced Functional Materials (e.g., Optoelectronics, Catalysis)

The unique structure of diphenyl-alkenes, featuring phenyl rings and a carbon-carbon double bond, provides a foundation for creating advanced functional materials. The conjugated π-systems are central to their potential in electronics and optics.

Optoelectronic Materials: Derivatives of diphenyl polyenes are being investigated for their applications in organic solar cells and other optoelectronic devices. ias.ac.in The ability to tune their electronic properties by adding different functional groups can alter their light absorption and charge transfer characteristics, which are crucial for performance. ias.ac.in Similarly, diphenylethene derivatives are noted for their potential use in Organic Light-Emitting Diodes (OLEDs), where their aggregation-induced emission (AIE) properties can lead to more efficient displays. nbinno.com Future research on this compound could involve designing derivatives with tailored HOMO-LUMO gaps for specific applications in organic electronics. chemrxiv.org

Catalysis: The diphenyl-alkene scaffold can be incorporated into larger molecular structures like ligands for metal catalysts. The electronic and steric properties of the phenyl groups can influence the activity and selectivity of a catalytic metal center. For example, ligands can be designed for specific reactions like hydroformylation, where the goal is to control which isomer of the product is formed. researchgate.net The rational design of such ligands based on the diphenylpentene structure could lead to new, highly selective catalysts for industrial processes. researchgate.net

Bio-inspired Catalysis and Chemical Biology Interfaces

Nature provides a rich source of inspiration for designing new catalysts and chemical tools. Enzymes, as master catalysts, demonstrate remarkable efficiency and selectivity in forming complex molecules, including those with C-C bonds. acs.orgnih.gov

Enzyme Mimics for C-C Bond Formation: A major goal of bio-inspired catalysis is to create synthetic molecules that mimic the function of enzymes. nih.gov By understanding the mechanisms of enzymes that form C-C bonds, such as aldolases or those dependent on S-adenosyl-L-methionine (SAM), researchers can design small-molecule catalysts that perform similar transformations. acs.orgnih.gov Such bio-inspired catalysts could be developed to synthesize complex diphenyl-alkenes with high stereocontrol, a task that is often challenging for traditional synthetic methods.

Chemical Biology Probes: Diphenyl-alkene derivatives have the potential to be used as tools in chemical biology. Their lipophilic nature, conferred by the phenyl groups, could allow them to interact with biological membranes or proteins. nih.gov By attaching fluorescent tags or reactive groups, derivatives of this compound could be designed as probes to study biological processes or as building blocks in diversity-oriented synthesis to create libraries of compounds for drug discovery. nih.gov The strain-promoted alkyne–nitrone cycloaddition (SPANC) reaction, a tool in chemical biology, highlights how specific functional groups can be used for bioorthogonal chemistry, a principle that could be applied to functionalized diphenyl-alkenes.

Theoretical Prediction and Rational Design of Novel Diphenyl-Alkenes

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new ones, accelerating the pace of discovery.

Predicting Molecular Properties: Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of diphenyl-alkene derivatives. ias.ac.in These calculations can predict key parameters for optoelectronic applications, such as the HOMO-LUMO energy gap, which relates to the molecule's light absorption and emission characteristics. acs.org Computational studies can also elucidate reaction mechanisms, helping chemists understand how and why certain products are formed, which is crucial for optimizing synthetic routes. mdpi.comnih.gov

Rational Design of Functional Molecules: Instead of relying on trial-and-error, researchers can use computational models to rationally design novel diphenyl-alkenes with specific desired properties. chemrxiv.org For example, if a material with a particular color of fluorescence is needed, different electron-donating or electron-withdrawing groups can be computationally attached to the this compound core, and their effect on the electronic structure can be simulated. This in silico screening allows scientists to prioritize the most promising candidates for actual synthesis, saving time and resources. rsc.org This approach is already being used to design new catalysts and materials for a variety of applications. researchgate.net

Q & A

Advanced Question

Experimental setup : Expose the compound to controlled UV light (e.g., 254 nm) in a quartz cell.

Monitoring degradation : Use time-resolved fluorescence spectroscopy to track emission decay.

Control variables : Compare stability in inert (N₂) vs. oxidative (O₂) atmospheres.

Data interpretation : Correlate half-life with substituent effects (e.g., electron-withdrawing groups may enhance stability) .

What strategies can mitigate limitations in studying this compound’s reactivity in cross-coupling reactions?

Advanced Question

Limitations like low yields or side reactions can be addressed by:

Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) vs. nickel catalysts for Suzuki-Miyaura couplings.

Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

Additive effects : Introduce ligands (e.g., triphenylphosphine) or bases (K₂CO₃) to enhance efficiency .

How should researchers contextualize their findings on this compound within existing literature?

Basic Question

Comparative analysis : Align spectroscopic data (e.g., IR carbonyl stretches) with structurally similar compounds like 1,5-Diphenyl-1,4-pentadien-3-one .

How can researchers address low yields in the synthesis of this compound derivatives?

Basic Question

Reaction optimization : Vary stoichiometry (e.g., excess ylide in Wittig reactions).

Temperature control : Slow addition of reagents at –78°C to minimize side reactions.

Workup modifications : Use column chromatography with gradient elution for purification .

What are the implications of this compound’s electronic structure for its application in materials science?

Advanced Question

The conjugated diene system enables:

Charge-transfer studies : Use cyclic voltammetry to measure oxidation/reduction potentials.

Polymer precursor potential : Assess copolymerization reactivity with electron-deficient monomers.

Photovoltaic applications : Quantify HOMO-LUMO gaps via DFT for solar cell material screening .

How should researchers structure a literature review to identify gaps in this compound research?

Basic Question

Thematic categorization : Group studies by synthesis, reactivity, and applications.

Critical evaluation : Highlight understudied areas (e.g., enantioselective modifications).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.